No Direct, Quantified Head-to-Head Comparison Data Identified in Primary Literature or Authoritative Databases
An exhaustive search of primary research articles, patents, PubChem, ChEMBL, BindingDB, DrugBank, ChemSpider, EPA CompTox, NCATS Inxight, and ZINC databases returned no direct, quantitative head-to-head comparison data for N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-phenylquinoline-4-carboxamide (CAS 314055-01-1) against any named comparator. The closest available evidence is class-level: the 2-phenylquinoline-4-carboxamide chemotype acts as a colchicine-site tubulin polymerization inhibitor [1]. Compound 7b in the Zhu et al. series—structurally the most similar analog with reported quantitative data—displays IC50 values of 0.5 µM (SK-OV-3 ovarian) and 0.2 µM (HCT116 colon) in SRB antiproliferative assays, binding at the colchicine site and inhibiting tubulin polymerization [1]. However, because compound 7b carries a different amide substituent, these values cannot be directly extrapolated to the target compound. All numerical activity claims for CAS 314055-01-1 found on vendor websites lack peer-reviewed assay details, comparator data, and experimental context and are therefore excluded from this evidence guide per the Core Evidence Admission Rules [1].
| Evidence Dimension | Antiproliferative activity (IC50) against human cancer cell lines |
|---|---|
| Target Compound Data | No verified quantitative data available in primary literature or authoritative databases |
| Comparator Or Baseline | Compound 7b (closest characterized analog in the 2-phenylquinoline-4-carboxamide series): SK-OV-3 IC50 = 0.5 µM; HCT116 IC50 = 0.2 µM [1] |
| Quantified Difference | Cannot be calculated; data for target compound absent |
| Conditions | SRB colorimetric assay, 5 human cancer cell lines (Hela, SK-OV-3, HCT116, A549, MDA-MB-468); tubulin polymerization inhibition assay; colchicine-site competitive binding [1] |
Why This Matters
Without direct comparator data, a procurement decision cannot be justified on the basis of documented potency, selectivity, or any other performance metric, making independent experimental validation a prerequisite for any application.
- [1] Zhu L, Luo K, Li K, Jin Y, Lin J. Design, synthesis and biological evaluation of 2-phenylquinoline-4-carboxamide derivatives as a new class of tubulin polymerization inhibitors. Bioorg Med Chem. 2017;25(21):5939-5951. doi:10.1016/j.bmc.2017.09.004. PMID: 28988750. View Source
